Cas no 31431-18-2 ((4-Chloro-3-nitrophenyl)-(2-thienyl)methanone)

(4-Chloro-3-nitrophenyl)-(2-thienyl)methanone is a synthetic organic compound featuring a ketone group bridging a 4-chloro-3-nitrophenyl moiety and a 2-thienyl ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or functionalized aromatic systems. The electron-withdrawing chloro and nitro groups enhance its utility in nucleophilic substitution or reduction reactions, while the thienyl component contributes to its potential application in materials science or pharmaceutical research. Its well-defined molecular architecture allows for precise modifications, facilitating the development of specialized derivatives. The compound is typically handled under controlled conditions due to its reactivity and should be stored in a cool, dry environment.
(4-Chloro-3-nitrophenyl)-(2-thienyl)methanone structure
31431-18-2 structure
Product Name:(4-Chloro-3-nitrophenyl)-(2-thienyl)methanone
CAS No:31431-18-2
MF:C11H6ClNO3S
MW:267.688240528107
CID:316764
PubChem ID:4206943
Update Time:2025-05-20

(4-Chloro-3-nitrophenyl)-(2-thienyl)methanone Chemical and Physical Properties

Names and Identifiers

    • Methanone,(4-chloro-3-nitrophenyl)-2-thienyl-
    • (4-Chloro-3-nitrophenyl)-(2-thienyl)methanone
    • (4-chloro-3-nitrophenyl)-thiophen-2-ylmethanone
    • EINECS 250-630-7
    • GM-0154
    • 31431-18-2
    • (4-Chloro-3-nitrophenyl)(thiophen-2-yl)methanone
    • 4-chloro-3-nitro-1-(2-thenoyl)benzene
    • 4-Chloro-3-nitrophenyl 2-thienyl ketone
    • FT-0664846
    • NS00029093
    • Methanone, (4-chloro-3-nitrophenyl)-2-thienyl-
    • NC7AQ37SLT
    • SCHEMBL11261085
    • AKOS027447742
    • (4-chloro-3-nitrophenyl)(2-thienyl)methanone
    • DTXSID10185357
    • UNII-NC7AQ37SLT
    • Inchi: 1S/C11H6ClNO3S/c12-8-4-3-7(6-9(8)13(15)16)11(14)10-2-1-5-17-10/h1-6H
    • InChI Key: OELFHUHQZUESIQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(C2=CC=CS2)=O)=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 266.97600
  • Monoisotopic Mass: 266.976
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91.1A^2
  • XLogP3: 3.7

Experimental Properties

  • Density: 1.48
  • Melting Point: 117-118°C
  • Boiling Point: 435°Cat760mmHg
  • Flash Point: 216.9°C
  • Refractive Index: 1.648
  • PSA: 91.13000
  • LogP: 4.06390

(4-Chloro-3-nitrophenyl)-(2-thienyl)methanone Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(4-Chloro-3-nitrophenyl)-(2-thienyl)methanone Pricemore >>

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(4-Chloro-3-nitrophenyl)-(2-thienyl)methanone Production Method

Additional information on (4-Chloro-3-nitrophenyl)-(2-thienyl)methanone

(4-Chloro-3-nitrophenyl)-(2-thienyl)methanone (CAS No. 31431-18-2): A Comprehensive Overview

(4-Chloro-3-nitrophenyl)-(2-thienyl)methanone, with the CAS number 31431-18-2, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-chloro-3-nitrobenzoyl thioanisole, is characterized by its unique structural features, which include a chlorinated and nitro-substituted benzoyl group linked to a thienyl (thiophene) moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.

The molecular structure of (4-Chloro-3-nitrophenyl)-(2-thienyl)methanone is composed of a benzene ring substituted with a chlorine atom at the 4-position and a nitro group at the 3-position, connected to a thiophene ring through a carbonyl group. This arrangement contributes to its stability and reactivity, which are crucial for its potential use in drug development and other chemical processes.

Recent studies have highlighted the significance of (4-Chloro-3-nitrophenyl)-(2-thienyl)methanone in various research areas. For instance, its ability to modulate specific biological pathways has been explored in the context of anti-inflammatory and anticancer activities. Researchers have found that this compound can inhibit the activity of certain enzymes involved in inflammation and tumor progression, making it a promising lead for the development of novel therapeutic agents.

In addition to its biological activities, (4-Chloro-3-nitrophenyl)-(2-thienyl)methanone has been investigated for its potential as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it an attractive starting material for synthetic chemists aiming to create compounds with enhanced pharmacological properties. The ability to introduce additional functional groups or modify existing ones can significantly expand the range of applications for this compound.

The synthesis of (4-Chloro-3-nitrophenyl)-(2-thienyl)methanone has been optimized through various methodologies, including classical organic synthesis techniques and more modern approaches such as microwave-assisted synthesis. These methods have improved the yield and purity of the final product, making it more accessible for both academic research and industrial applications.

In terms of safety and handling, it is important to note that while (4-Chloro-3-nitrophenyl)-(2-thienyl)methanone is not classified as a hazardous substance, proper precautions should be taken during its use. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and following standard laboratory safety protocols.

The environmental impact of (4-Chloro-3-nitrophenyl)-(2-thienyl)methanone has also been considered in recent studies. Efforts are being made to develop greener synthetic routes that minimize waste generation and reduce the use of harmful solvents. These sustainable approaches not only benefit the environment but also align with the growing trend towards eco-friendly chemical processes.

In conclusion, (4-Chloro-3-nitrophenyl)-(2-thienyl)methanone (CAS No. 31431-18-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an important subject of ongoing investigation, contributing to advancements in drug discovery and synthetic chemistry. As research continues to uncover new applications and optimize synthetic methods, this compound is likely to play an increasingly important role in the development of innovative solutions for various medical and industrial challenges.

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